(3-Methylbutoxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbutoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUKHRLTJBCIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071383 | |
| Record name | Acetic acid, (3-methylbutoxy)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68298-29-3 | |
| Record name | 2-(3-Methylbutoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68298-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(3-methylbutoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(3-methylbutoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (3-methylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylbutoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Contextualization Within Branched Chain Alkoxyacetic Acid Chemistry
(3-Methylbutoxy)acetic acid belongs to the class of alkoxyacetic acids, which are characterized by an ether linkage and a carboxylic acid functional group. Specifically, it is a branched-chain alkoxyacetic acid, a structural feature that influences its physical and chemical properties. The "3-methylbutoxy" group, also known as the isoamyl or isopentyl group, consists of a five-carbon chain with a methyl group at the third position. This branching distinguishes it from its linear-chain isomer, pentyloxyacetic acid.
The presence of the branched alkyl chain can impact properties such as solubility, boiling point, and the steric environment around the carboxylic acid and ether functionalities. These characteristics are of interest in various applications, from the synthesis of complex molecules to the study of structure-activity relationships in biologically relevant compounds. Alkoxyacetic acids are known metabolites of corresponding ethylene (B1197577) glycol monoalkyl ethers. researchgate.netuj.edu.plptfarm.pl
Historical Trajectories in Ether Carboxylic Acid Synthesis and Application
The synthesis of ether carboxylic acids has a well-established history in organic chemistry. One of the most common and enduring methods for their preparation is the Williamson ether synthesis . googleapis.com This reaction typically involves the alkylation of an alcohol with a haloacetic acid derivative, such as chloroacetic acid, in the presence of a base. googleapis.comscentree.co In the case of (3-Methylbutoxy)acetic acid, isoamyl alcohol would be reacted with a chloroacetate (B1199739). scentree.cochemicalbook.com
Historically, ether carboxylic acids have found applications in various industrial and commercial products. For instance, their derivatives have been utilized as surfactants and in fragrance compositions. chemicalbook.comgoogle.com The development of efficient synthetic routes has been crucial for enabling their use in these and other areas. More recent synthetic approaches have also explored the decarboxylative etherification of carboxylic acids as a modern alternative for forming C-O bonds. rsc.org
Fundamental Academic Significance As a Chemical Building Block
In academic research, (3-Methylbutoxy)acetic acid and its derivatives serve as valuable chemical building blocks. The dual functionality of an ether and a carboxylic acid allows for a wide range of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, and other acid derivatives, while the ether linkage is generally stable under many reaction conditions.
An example of its utility is in the synthesis of its allyl ester, allyl (3-methylbutoxy)acetate, a compound used in fragrance compositions. chemicalbook.com The synthesis involves the reaction of this compound (or its sodium salt) with allyl alcohol. chemicalbook.com This transformation highlights the role of the parent acid as a precursor to more complex molecules with specific applications. Furthermore, research has demonstrated the synthesis of various indazole acetic acid derivatives, including alkoxyacetic acid variants, showcasing the utility of these compounds as scaffolds in medicinal chemistry. diva-portal.org
Overview of Contemporary Research Domains Pertaining to Alkoxyacetic Acids
Classical and Established Synthetic Routes
The traditional synthesis of (3-Methylbutoxy)acetic acid is primarily rooted in the 19th-century Williamson ether synthesis, a robust and widely adopted method for preparing ethers. britannica.comlscollege.ac.inwikipedia.org This approach has been adapted and optimized for industrial-scale production.
The Williamson ether synthesis remains the most common and straightforward method for producing this compound. lscollege.ac.in This reaction is a prime example of an SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org The general mechanism involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom bearing a good leaving group, typically a halide. wikipedia.org
The choice of base and reaction conditions can vary, impacting yield and safety. While early methods might have used reactive metals like sodium, industrial processes often favor safer and more cost-effective bases such as sodium hydroxide (B78521) or sodium ethoxide. patsnap.compatsnap.com The reaction is versatile and can be carried out using various solvents and sometimes a phase-transfer catalyst to improve the reaction rate and yield between the aqueous and organic phases. scentree.coecust.edu.cnchemicalbook.com
Table 1: Examples of Reaction Parameters for Williamson Ether Synthesis of this compound This table is generated based on data from various sources and represents typical conditions rather than a single standardized process.
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Alcohol | Isoamyl Alcohol | Isoamyl Alcohol | Isoamyl Alcohol |
| Base | Sodium Hydroxide (NaOH) | Sodium Ethoxide (NaOEt) | Sodium Hydroxide (NaOH) |
| Alkylating Agent | Chloroacetic Acid | Chloroacetic Acid | Chloroacetic Acid |
| Solvent | Excess Isoamyl Alcohol | Excess Isoamyl Alcohol | Toluene (B28343) / Heptane |
| Temperature | Alkoxide formation: 130°C; Etherification: 60-80°C patsnap.compatsnap.com | Alkoxide formation: ~125°C; Etherification: 60-65°C patsnap.com | Reflux dehydration google.com |
| Key Steps | Reflux with NaOH, distill some alcohol, add chloroacetic acid. patsnap.com | Distill ethanol (B145695) to form sodium isoamyloxide, add chloroacetic acid. patsnap.com | Reflux dehydration, react with chloroacetic acid, acidify. google.com |
| Reported Yield | >93% (for the acid) google.com | - | - |
In the context of synthesizing this compound, "carboxylation" does not typically refer to the direct addition of CO₂ to an ether precursor. Instead, the carboxylic acid functionality is introduced by using a carboxylated reagent within the primary synthesis, which is almost universally the Williamson ether synthesis.
The key reagent for this "carboxymethylation" is chloroacetic acid (or its corresponding salt/ester). By reacting the isoamyloxide ion with chloroacetic acid, the carboxymethyl group (—CH₂COOH) is directly attached to the oxygen atom, forming the desired alkoxyacetic acid in a single etherification step. lscollege.ac.inpatsnap.com This method is highly efficient and avoids the complexities and potentially lower yields that might be associated with forming an ether (e.g., isoamyl methyl ether) and then attempting to selectively oxidize or carboxylate the methyl group. The established route is a testament to the utility of using functionalized electrophiles in the Williamson synthesis to build molecular complexity.
The final steps in the classical synthesis of this compound often involve hydrolysis and/or acidification. libretexts.org
Acidification : When the Williamson synthesis is performed using chloroacetic acid and a base like sodium hydroxide, the immediate product is the sodium salt of this compound (sodium (3-methylbutoxy)acetate). google.com To obtain the free carboxylic acid, the reaction mixture is treated with a strong mineral acid, such as hydrochloric acid (HCl). google.com This protonates the carboxylate anion, causing the less water-soluble this compound to separate from the aqueous solution, allowing for its isolation. google.com
Hydrolysis : In some synthetic variations, an ester of chloroacetic acid (e.g., ethyl chloroacetate) might be used as the alkylating agent. This would result in the formation of an ester, such as ethyl (3-methylbutoxy)acetate. To yield the target carboxylic acid, this ester must be hydrolyzed. libretexts.org This "splitting with water" can be catalyzed by either an acid or a base. libretexts.org
Acid-catalyzed hydrolysis is the reverse of esterification and is an equilibrium process. libretexts.org
Base-catalyzed hydrolysis , also known as saponification, uses a stoichiometric amount of a base like NaOH or KOH. libretexts.org This reaction is effectively irreversible because the resulting carboxylate anion is resistant to nucleophilic attack. The products are an alcohol and the salt of the carboxylic acid, which would then require a subsequent acidification step as described above to yield the final product. libretexts.org
Advanced and Sustainable Synthetic Strategies
In response to growing environmental and economic pressures, the chemical industry is increasingly exploring advanced and sustainable synthetic routes. chemistryjournals.net These strategies aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with high selectivity and efficiency under mild conditions. chemistryjournals.netmdpi.com For the synthesis of alkoxyacetic acids and their derivatives, enzymes such as lipases and esterases are particularly relevant. chemistryjournals.netwur.nl
While specific literature on the direct biocatalytic synthesis of this compound is not widespread, the principles can be applied based on research into related compounds. Lipases, which naturally catalyze the hydrolysis of esters, can also be used to drive the reverse reaction (esterification) in non-aqueous media. wur.nl A potential biocatalytic route could involve:
Enzymatic Esterification : A lipase, such as the commonly used Novozym 435, could catalyze the esterification of this compound with an alcohol or, conversely, the reaction between isoamyl alcohol and an acetic acid derivative. mdpi.com Research has shown the successful synthesis of related alkoxyacetic acid esters using immobilized lipases in continuous-flow packed-bed reactors. rsc.org
Enzymatic Hydrolysis : Highly selective enzymatic hydrolysis of an ester precursor, like allyl (3-methylbutoxy)acetate, could be used to produce the acid under very mild conditions, potentially avoiding unwanted side reactions.
The primary advantages of biocatalysis are the high chemo-, regio-, and enantioselectivity of enzymes, which reduces the formation of byproducts and simplifies purification. mdpi.com These reactions are conducted at or near ambient temperature and pressure, leading to significant energy savings and a safer process. chemistryjournals.net
The application of green chemistry principles seeks to make the synthesis of this compound more environmentally benign. researchgate.net
Principle 3: Less Hazardous Chemical Syntheses : This principle encourages designing syntheses to use and generate substances with minimal toxicity. wordpress.com In the Williamson synthesis, replacing highly reactive and hazardous bases like sodium hydride (which produces flammable H₂ gas) with more manageable bases like sodium hydroxide improves the process's safety profile. patsnap.comwordpress.com
Use of Renewable Feedstocks : Isoamyl alcohol, a primary raw material, is a major constituent of fusel oil, a natural byproduct of ethanol fermentation from biomass. nih.gov Utilizing this renewable source aligns with green chemistry's goal of moving away from fossil fuel-based feedstocks.
Catalysis and Waste Reduction : The use of phase-transfer catalysts can enhance reaction rates, allowing for milder conditions and potentially reducing the amount of solvent and excess reagents needed, thereby minimizing waste. ecust.edu.cn Furthermore, designing continuous-flow processes, which have been successfully applied to the synthesis of other acetic acid derivatives rsc.org, can improve yield, ensure safety, and reduce waste compared to traditional batch processing.
By optimizing the classical Williamson ether synthesis with these principles—using safer reagents, leveraging renewable feedstocks, and employing catalytic systems—the production of this compound can become a more sustainable and efficient process.
Flow Chemistry Applications for Continuous Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. umontreal.carsc.org While a dedicated continuous flow synthesis for this compound has not been detailed in the literature, a viable pathway can be constructed by integrating established flow chemistry modules for etherification and subsequent oxidation.
A hypothetical two-step flow process would begin with a Williamson ether synthesis to form an intermediate, such as ethyl (3-methylbutoxy)acetate. In this step, a stream of sodium 3-methylbutoxide (generated in-line from 3-methylbutanol and a strong base) would be merged with a stream of a haloacetate ester, like ethyl bromoacetate (B1195939), in a reactor coil. mit.edu The residence time, temperature, and stoichiometry can be precisely controlled to maximize the yield of the ether linkage. google.com
The second stage involves the conversion of the intermediate to the final carboxylic acid. If the synthesis starts from 3-methylbutanol and a haloacetic acid, the resulting ether-alcohol would need to be oxidized. Continuous flow oxidation of primary alcohols to carboxylic acids is a well-documented process. researchgate.net Various heterogeneous catalysts have been shown to be effective in packed-bed reactors. For instance, platinum (Pt) or palladium (Pd) based catalysts can facilitate the oxidation of alcohols using oxidants like hydrogen peroxide or molecular oxygen, often with high yields and selectivity. rsc.orgacs.orgrsc.org An alternative, if starting from an ester intermediate, would be a continuous flow saponification step followed by acidification. The use of permanganate (B83412) as an oxidant in a flow system has also been demonstrated to be effective for converting alcohols and aldehydes to carboxylic acids, with challenges like MnO₂ slurry management being overcome through the application of ultrasound. organic-chemistry.org
Table 1: Examples of Continuous Flow Oxidation of Primary Alcohols to Carboxylic Acids
| Alcohol Substrate | Catalyst | Oxidant | Reactor Type | Yield | Reference |
|---|---|---|---|---|---|
| 1-Octanol | Pt on SiO₂ | H₂O₂ | Packed-bed column | >96% | rsc.orgrsc.org |
| Benzyl Alcohol | Pd-Bi-Te on Carbon | O₂ | Packed-bed reactor | ~99% | acs.org |
| Various Alcohols | KMnO₄ | KMnO₄ | Coil Reactor with Ultrasound | >95% | organic-chemistry.org |
Chemoenzymatic Syntheses for Complex Derivatives
Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of chemical reactions to produce complex, high-value molecules. nih.gov While this compound itself is achiral, its derivatives are valuable as reagents in chemoenzymatic processes, particularly for the synthesis of chiral compounds.
A prominent application is the use of esters of 2-alkoxyacetic acids as acylating agents in the enzyme-catalyzed kinetic resolution (KR) of racemic amines and alcohols. researchgate.netresearchgate.net Lipases, such as the robust and versatile Lipase B from Candida antarctica (CAL-B), are frequently employed for this purpose. nih.govmdpi.com In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic amine with an ester of this compound, resulting in a mixture of an enantiomerically pure (R)- or (S)-amide and the unreacted, opposing enantiomer of the amine. researchgate.netmdpi.com
To overcome the 50% theoretical yield limit of KR, the process can be enhanced to a dynamic kinetic resolution (DKR). nih.gov In DKR, a second catalyst, typically a transition metal complex (e.g., based on Ruthenium or Palladium), is added to the reaction. nih.govorganic-chemistry.org This chemocatalyst racemizes the unreacted amine enantiomer in situ, continuously replenishing the substrate that the enzyme can act upon. This concurrent enzymatic resolution and chemical racemization allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure amide product. organic-chemistry.org Studies have investigated homologous series of 2-alkoxyacetic acid esters to optimize this process, finding that the nature of the alkoxy group can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net
Table 2: Efficacy of Isopropyl 2-Alkoxyacetates in the Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
| Acylating Agent | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Isopropyl 2-methoxyacetate | High | High | researchgate.net |
| Isopropyl 2-ethoxyacetate | High | Excellent (≥99%) | researchgate.net |
| Isopropyl 2-propoxyacetate | Excellent (≥46%) | Excellent (≥99%) | researchgate.net |
| Isopropyl 2-butoxyacetate | Good | High | researchgate.net |
Synthesis of Key Precursor Molecules
The synthesis of this compound relies on the availability of two key building blocks: a derivative of 3-methylbutanol and a halogenated acetate (B1210297).
3-Methyl-1-butanol, commonly known as isoamyl alcohol, is the primary alcohol precursor. It is naturally present in many essential oils and is a major constituent of fusel oil, a byproduct of the fermentation of starches and sugars to produce ethanol. chemicalbook.comatamankimya.com Fractional distillation of fusel oil is a significant industrial source of 3-methyl-1-butanol. chemicalbook.com
Several synthetic routes are also employed for its production:
Prins Reaction: The condensation of isobutene with formaldehyde (B43269), often catalyzed by an acid, yields isoprenol (3-methyl-3-buten-1-ol). atamankimya.comtubitak.gov.trgychbjb.com Subsequent hydrogenation of the double bond produces 3-methyl-1-butanol. atamankimya.com A two-step variant involves the esterification of the condensation product followed by hydrolysis to yield 3-methyl-3-buten-1-ol (B123568) with high selectivity. google.com
Hydroformylation: The hydroformylation (oxo process) of isobutene can produce 3-methylbutanal, which is then hydrogenated to 3-methyl-1-butanol.
Grignard Reaction: On a laboratory scale, a Grignard reagent prepared from a methallyl halide can react with formaldehyde or paraformaldehyde to produce 3-methyl-3-buten-1-ol, which can then be hydrogenated. google.com
Biosynthesis: Metabolic engineering of microorganisms like Escherichia coli has been demonstrated for the production of 3-methyl-1-butanol from glucose via the leucine (B10760876) biosynthesis pathway. asm.org
For its use in the Williamson ether synthesis, 3-methyl-1-butanol is typically converted in situ to its corresponding alkoxide, sodium 3-methylbutoxide, by treatment with a strong base like sodium hydride.
Halogenated acetates are the electrophilic partners in the Williamson ether synthesis for producing alkoxyacetic acids. The most common intermediates are chloroacetic acid, bromoacetic acid, and their corresponding esters.
Sodium Chloroacetate (B1199739): This salt is prepared industrially by the reaction of chloroacetic acid with a base. wikipedia.org Common methods include neutralization with sodium carbonate or sodium hydroxide. chemicalbook.comgloballcadataaccess.orgorgsyn.org An alternative route involves the reaction of sodium silicate (B1173343) with chloroacetic acid, which precipitates silicic acid and leaves sodium chloroacetate in solution. google.com
Ethyl Bromoacetate: A widely used laboratory and industrial reagent, ethyl bromoacetate is typically synthesized via the Fischer esterification of bromoacetic acid with ethanol, using a strong acid catalyst like sulfuric acid. chemicalbook.comnih.gov The bromoacetic acid precursor itself can be prepared by the direct bromination of acetic acid, often using a catalyst like red phosphorus in a variation of the Hell-Volhard-Zelinsky reaction. orgsyn.orggoogle.comgoogle.com
Table 3: Common Synthetic Routes to Halogenated Acetate Intermediates
| Intermediate | Precursors | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Sodium Chloroacetate | Chloroacetic Acid | Sodium Carbonate | Neutralization | wikipedia.orggloballcadataaccess.org |
| Ethyl Bromoacetate | Bromoacetic Acid, Ethanol | Sulfuric Acid | Fischer Esterification | chemicalbook.comnih.gov |
| Bromoacetic Acid | Acetic Acid, Bromine | Red Phosphorus (catalyst) | Hell-Volhard-Zelinsky | google.comgoogle.com |
Stereochemical Control in Analogous Chiral Alkoxyacetic Acid Synthesis
While this compound is an achiral molecule, the synthetic principles used to create it are directly applicable to the synthesis of structurally analogous chiral alkoxyacetic acids. Controlling the stereochemistry is paramount when the target molecule possesses one or more chiral centers, which can arise from either the alcohol or the acetate precursor.
The key bond-forming step, the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org The stereochemical outcome of this reaction is well-defined and predictable. The reaction involves a backside attack of the nucleophile (the alkoxide) on the electrophilic carbon bearing the leaving group (the halide). This mechanism results in a complete inversion of the stereochemical configuration at the electrophilic carbon. libretexts.orgacs.org
This principle can be illustrated with two scenarios for synthesizing a chiral alkoxyacetic acid derivative:
Chiral Halogenated Ester: If a chiral halo-ester like (R)-ethyl 2-bromopropanoate (B1255678) reacts with the achiral sodium 3-methylbutoxide, the nucleophilic attack will occur at the chiral C-2 carbon of the propanoate. This leads to an inversion of configuration, yielding (S)-ethyl 2-(3-methylbutoxy)propanoate.
Chiral Alcohol: If a chiral alcohol like (S)-3,7-dimethyloctan-1-ol is used to form the nucleophile (sodium (S)-3,7-dimethyloctan-1-oxide) and is reacted with an achiral haloacetate like ethyl bromoacetate, the reaction occurs at the achiral carbon of the acetate. In this case, the stereocenter on the alcohol is not part of the reaction center, and its configuration is retained in the final product.
Therefore, absolute stereochemical control can be achieved by selecting a starting material from the "chiral pool" with a known absolute configuration, such as (S)-2-chloropropionic acid. acs.org The predictable nature of the Sₙ2 reaction ensures the stereointegrity of the synthesis, transferring the chirality of the precursor to the final product with high fidelity. acs.orgresearchgate.net
Table 4: Stereochemical Outcome in Williamson Ether Synthesis of Chiral Alkoxyacetates
| Chiral Nucleophile (from Alcohol) | Chiral Electrophile (Haloacetate) | Stereochemistry at Nucleophile Center | Stereochemistry at Electrophile Center |
|---|---|---|---|
| Achiral | (R)-configuration | N/A | Inversion to (S) |
| Achiral | (S)-configuration | N/A | Inversion to (R) |
| (R)-configuration | Achiral | Retention of (R) | N/A |
| (S)-configuration | Achiral | Retention of (S) | N/A |
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety is the primary site of chemical transformation for this compound, enabling the synthesis of esters, amides, anhydrides, and other derivatives through well-established organic chemistry principles.
The conversion of this compound to its corresponding esters is a fundamental transformation. This is commonly achieved through Fischer-Speier esterification, a process that involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemguide.co.uk The reaction is an equilibrium process where the alkoxy group (R'O) from an alcohol replaces the hydroxyl group of the carboxylic acid to form an ester and water. testbook.combyjus.com
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. thermofisher.comyoutube.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. byjus.commasterorganicchemistry.com To drive the equilibrium toward the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed as it forms. thermofisher.commasterorganicchemistry.com
While primary and secondary alcohols are excellent substrates for this reaction, phenols can also be esterified to achieve good yields. wikipedia.org For instance, the reaction of this compound with prop-2-en-1-ol (allyl alcohol) yields prop-2-en-1-yl 2-(3-methylbutoxy)acetate. contaminantdb.ca
Table 1: Examples of Esterification Reactions
| Alcohol/Phenol (B47542) Reactant | Catalyst | Product |
|---|---|---|
| Ethanol | H₂SO₄ | Ethyl (3-methylbutoxy)acetate |
| Phenol | p-TsOH | Phenyl (3-methylbutoxy)acetate |
| Prop-2-en-1-ol | H₂SO₄ | Prop-2-en-1-yl 2-(3-methylbutoxy)acetate contaminantdb.ca |
| Isopropanol | H₂SO₄ | Isopropyl (3-methylbutoxy)acetate |
The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. chemistrysteps.comlibretexts.org To facilitate amide bond formation from this compound, coupling agents are employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.comresearchgate.net
These coupling agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. chemistrysteps.comlibretexts.org The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the leaving group to form the amide bond. The reaction typically proceeds at room temperature with good yields. chemistrysteps.com
This methodology is crucial in peptide synthesis. researchgate.netjustia.com By analogy, this compound can be coupled to amino acids or peptide fragments. The resulting structures can be considered peptide mimetics, where the (3-methylbutoxy)acetyl group modifies the peptide backbone, potentially altering its conformational properties and biological activity. beilstein-journals.org The synthesis of such molecules often occurs via solid-phase peptide synthesis (SPPS) techniques, using coupling activators like HBTU. mdpi.com
Table 2: Reagents for Amidation of this compound
| Amine | Coupling Agent | Additive (optional) | Product |
|---|---|---|---|
| Ammonia | EDC | HOBt | 2-(3-Methylbutoxy)acetamide |
| Aniline | DCC | --- | N-Phenyl-2-(3-methylbutoxy)acetamide |
| Glycine methyl ester | HATU | DIPEA | Methyl N-(2-(3-methylbutoxy)acetyl)glycinate |
| Diethylamine | BOPCl | Et₃N | N,N-Diethyl-2-(3-methylbutoxy)acetamide nih.gov |
(3-Methylbutoxy)acetic anhydride (B1165640), a symmetrical anhydride, can be synthesized from this compound. A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. coconote.apppressbooks.pub In this two-step approach, this compound is first converted to its acyl chloride (see section 3.1.5). This acyl chloride is then reacted with the sodium salt of this compound (sodium (3-methylbutoxy)acetate) to generate the anhydride via nucleophilic acyl substitution. coconote.appuomus.edu.iq
Acid anhydrides are reactive acylating agents, similar to but less reactive than acyl chlorides. studymind.co.uk (3-Methylbutoxy)acetic anhydride can react with nucleophiles like alcohols and amines to form esters and amides, respectively. pressbooks.pubwikipedia.org During these reactions, one acyl group is transferred to the nucleophile, while the other half of the anhydride molecule departs as a carboxylate, which is then protonated to form a molecule of this compound as a byproduct. pearson.comlibretexts.org
The carboxylic acid functional group of this compound can be reduced to a primary alcohol or an aldehyde.
Reduction to Alcohol: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to convert the carboxylic acid group to a primary alcohol. libretexts.orgmasterorganicchemistry.com The reaction with LiAlH₄ will reduce this compound to 2-(3-methylbutoxy)ethanol. The process involves the delivery of hydride ions to the carbonyl carbon, ultimately leading to the primary alcohol after an aqueous workup. masterorganicchemistry.com
Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than the starting carboxylic acid and are typically reduced further to the alcohol. libretexts.org Therefore, a multi-step approach is often employed. quora.com The carboxylic acid is first converted into a derivative such as an ester or an acyl chloride. These derivatives can then be reduced to the aldehyde using sterically hindered and less reactive hydride reagents that can be used in stoichiometric amounts at low temperatures. quora.commasterorganicchemistry.com For example, an ester of this compound can be reduced to 2-(3-methylbutoxy)acetaldehyde using Diisobutylaluminium hydride (DIBAL-H) at -78 °C. libretexts.orgmasterorganicchemistry.com The low temperature prevents the over-reduction of the aldehyde product. masterorganicchemistry.com
Table 3: Reduction of this compound and its Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | 2-(3-Methylbutoxy)ethanol libretexts.org |
| Ethyl (3-methylbutoxy)acetate | Diisobutylaluminium hydride (DIBAL-H) | 2-(3-Methylbutoxy)acetaldehyde masterorganicchemistry.com |
| (3-Methylbutoxy)acetyl chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | 2-(3-Methylbutoxy)acetaldehyde libretexts.org |
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. (3-Methylbutoxy)acetyl chloride can be prepared from this compound by reacting it with a chlorinating agent. chemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride.
The high reactivity of (3-Methylbutoxy)acetyl chloride stems from the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine) attached to the carbonyl carbon, making it highly electrophilic. studymind.co.uk This enhanced reactivity allows it to react readily with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively, often under milder conditions than the parent carboxylic acid. sciencemadness.orgsavemyexams.com
Ether Linkage Transformations
In contrast to the reactive carboxylic acid group, the ether linkage in this compound is generally unreactive towards many common reagents, including bases, nucleophiles, and mild acids. quora.comopenstax.org This stability allows the ether group to remain intact during the transformations of the carboxyl group described above.
However, the ether bond can be cleaved under harsh conditions using strong acids, typically concentrated hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol.
For an unsymmetrical ether like this compound, the cleavage generally occurs via an S_N_2 mechanism if the adjacent carbons are primary or secondary. openstax.org The nucleophilic attack occurs at the less sterically hindered carbon atom. In this case, the attack would likely happen at the primary carbon of the isobutyl group, leading to the formation of 1-bromo-3-methylbutane (B150244) and hydroxyacetic acid.
Mechanistic Studies of Ether Cleavage under Controlled Conditions
The cleavage of the ether bond in this compound is a classic example of an acid-catalyzed nucleophilic substitution reaction. pressbooks.pubwikipedia.org Ethers are generally unreactive compounds, but in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the C-O bond can be broken. pressbooks.pubmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen atom by the strong acid. masterorganicchemistry.commasterorganicchemistry.com This step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comfiveable.me
Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the ether linkage involves a primary carbon on the 3-methylbutyl side and a carbon alpha to a carbonyl on the acetic acid side. Cleavage is most likely to occur via an SN2 pathway. masterorganicchemistry.comlibretexts.org In this mechanism, the halide nucleophile (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon atom. pressbooks.publibretexts.org For this compound, the attack would occur at the primary carbon of the 3-methylbutyl group.
The SN1 pathway is favored for ethers with tertiary, benzylic, or allylic groups that can form stable carbocation intermediates. pressbooks.publibretexts.orglibretexts.org Since the 3-methylbutyl group is primary, the formation of a primary carbocation is highly unfavorable, making the SN1 route unlikely.
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Substrate Structure | Favored for tertiary, benzylic, or allylic ethers. | Favored for methyl and primary ethers. |
| Reaction Intermediate | Carbocation. | Pentacoordinate transition state. |
| Rate Determining Step | Formation of the carbocation (unimolecular). | Nucleophilic attack (bimolecular). |
| Nucleophile Role | Attacks the carbocation in a fast step. | Participates in the rate-determining step. |
| Stereochemistry | Racemization if a stereocenter is present. | Inversion of configuration at the reaction center. masterorganicchemistry.com |
| Applicability to this compound | Unlikely due to the primary nature of the alkyl group. | The probable pathway for cleavage. |
Investigation of Nucleophilic Attack and Rearrangement Pathways
The key step in the SN2 cleavage of this compound is the bimolecular nucleophilic attack by a halide ion on the protonated ether intermediate. masterorganicchemistry.com The nucleophile attacks the electrophilic carbon atom adjacent to the oxonium ion, leading to the displacement of the leaving group in a single, concerted step. wikipedia.org
Specifically, the iodide or bromide ion will attack the methylene (B1212753) carbon (C1) of the 3-methylbutyl group. This results in the formation of 1-halo-3-methylbutane and glycolic acid. Rearrangements, such as hydride or alkyl shifts (e.g., Wagner-Meerwein rearrangements), are characteristic of reactions involving carbocation intermediates. Since the cleavage of this compound proceeds through an SN2 mechanism which does not involve a discrete carbocation, rearrangement pathways are not a significant consideration.
Reactivity of the Branched Alkyl Chain
The 3-methylbutyl (isoamyl) portion of the molecule is an unactivated alkyl chain, which is generally less reactive than the ether or carboxylic acid functionalities. However, specific strategies can be employed for its transformation.
Selective Functionalization and Derivatization Strategies
Selective functionalization of the sp³ C-H bonds in the branched alkyl chain is challenging due to their low reactivity. tesisenred.net Direct functionalization often requires harsh conditions or specialized catalytic systems. Modern synthetic methods, however, offer potential pathways.
One theoretical approach involves "chain-walking" catalysis, where a transition metal catalyst (e.g., based on Ni, Pd, or Rh) migrates along the alkyl chain until it reaches a specific position, typically the terminal end, where functionalization occurs. tesisenred.net This could potentially be used to introduce a functional group at the terminus of the 3-methylbutyl chain.
Another strategy is radical-mediated C-H activation. cornell.edu This involves the generation of a high-energy radical species that can abstract a hydrogen atom from the alkyl chain, creating a carbon-centered radical. This radical can then be trapped by another reagent to form a new C-C or C-heteroatom bond. The tertiary C-H bond at position 3 of the alkyl chain would be the most susceptible to radical abstraction due to the relative stability of the resulting tertiary radical.
| Strategy | Description | Potential Outcome on this compound |
|---|---|---|
| Radical Halogenation | Free-radical substitution using reagents like N-bromosuccinimide (NBS) under UV light. | Preferential bromination at the tertiary C-H bond to yield 3-bromo-3-methylbutoxy)acetic acid. |
| "Chain-Walking" Catalysis | Transition-metal catalyzed isomerization and functionalization at a remote position. tesisenred.net | Could potentially introduce functionality at the terminal methyl groups. |
| Directed C-H Activation | Using a directing group to guide a catalyst to a specific C-H bond. | The existing carboxyl or ether group could potentially direct a catalyst, though this is complex for remote positions. |
Controlled Oxidative Transformations
Controlled oxidation of the branched alkyl chain presents a significant synthetic challenge. Strong oxidizing agents like potassium permanganate would likely lead to over-oxidation and cleavage of the molecule at various points, including the ether linkage.
However, selective oxidation of a specific C-H bond can sometimes be achieved. The tertiary C-H bond in the 3-methylbutyl group is the most likely site for initial oxidation due to its lower bond dissociation energy compared to the primary and secondary C-H bonds. Catalytic systems employing metal catalysts and a terminal oxidant (like O₂ or peroxides) could potentially convert this C-H bond into a C-OH group, yielding (3-hydroxy-3-methylbutoxy)acetic acid. Recent advances in I₂-catalyzed C-H hydroxylation demonstrate methods for oxidative cross-coupling that could be conceptually applied. acs.org Achieving high selectivity and preventing side reactions remains a primary obstacle in such transformations.
Role as a Versatile Building Block in Organic Synthesis
Despite the challenges in selectively functionalizing its alkyl chain, this compound and its derivatives are valuable building blocks in the synthesis of larger, more complex molecules. smolecule.com
Incorporation into Polymeric Structures and Complex Molecules
The bifunctional nature of this compound (ether and carboxylic acid) allows it to be incorporated into various molecular architectures. The carboxylic acid can be readily converted into an ester or amide, linking the molecule to other monomers or structures.
A prominent example is the synthesis of Allyl (3-methylbutoxy)acetate . zhongdachemical.comcymitquimica.com In this derivative, the carboxylic acid is esterified with allyl alcohol. The resulting molecule contains a reactive allyl group, which is a valuable functional handle for further transformations, including polymerization. zhongdachemical.comcymitquimica.com The allyl group can participate in radical or transition metal-catalyzed polymerization reactions to create polymers with pendant (3-methylbutoxy)acetate side chains. Such polymers could find use in materials science or as components in fragrance delivery systems, given that the parent compound is used in perfumes. google.com
Furthermore, the 3-methylbutoxy moiety itself is found in more complex synthetic targets. For instance, it has been incorporated into porphyrin structures, such as those bearing a 3,5-bis(3-methylbutoxy)phenyl substituent, demonstrating its utility in constructing large, functional macrocycles. tum.de The branched, lipophilic nature of the 3-methylbutyl group can be used to tune the solubility and physical properties of the final molecule. cymitquimica.com The incorporation of the (3-methylbutoxy) group has also been noted in the synthesis of materials for potential use in polymer matrices and protective coatings.
| Derivative/Application | Synthetic Role | Resulting Structure/Use | Reference |
|---|---|---|---|
| Allyl (3-methylbutoxy)acetate | Monomer for polymerization. | Polymers with ester side chains; potential use in specialty chemicals and materials. | zhongdachemical.comcymitquimica.com |
| Porphyrin Derivatives | Substituent to modify solubility and electronic properties. | Complex macrocycles with 3,5-bis(3-methylbutoxy)phenyl groups. | tum.de |
| Polymer Matrices | Building block to enhance material properties. | Polymers with improved mechanical or chemical resistance. | |
| Microcapsules | Component of encapsulated formulations. | Used in perfume compositions for controlled release. | google.com |
Participation in Multicomponent Reaction Systems
This compound, as a carboxylic acid, is a suitable component for various multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgmdpi.com This approach is valued for its high atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors. mdpi.comthieme-connect.de
Two of the most prominent isocyanide-based MCRs in which this compound can participate are the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. wikipedia.org In this process, this compound would serve as the carboxylic acid component. The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion of this compound. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the final α-acylamino amide product. wikipedia.org This final rearrangement step is irreversible and drives the entire reaction sequence to completion. wikipedia.org The Ugi reaction is generally exothermic and can be completed within minutes in polar, aprotic solvents like DMF, although alcohols such as methanol (B129727) are also effective. wikipedia.org
Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.orgtcichemicals.com When this compound is used, it provides the α-acyloxy group to the final product. The mechanism is believed to involve hydrogen bonding between the carboxylic acid and the carbonyl compound, which facilitates a nucleophilic attack by the isocyanide on the carbonyl carbon. organic-chemistry.org This is followed by the addition of the carboxylate anion to the resulting intermediate and a subsequent acyl group transfer. The reaction proceeds rapidly in aprotic solvents at room temperature, especially at high concentrations of the reactants. organic-chemistry.org
The versatility of these MCRs allows the (3-methylbutoxy)acetyl moiety to be incorporated into a vast array of complex molecular scaffolds, making it a useful building block in combinatorial chemistry and drug discovery. nih.govbeilstein-journals.org
Precursor in Heterocyclic Compound Synthesis
Carboxylic acids and their derivatives are fundamental starting materials for the synthesis of a wide range of heterocyclic compounds. This compound and its activated forms (e.g., acyl chlorides, esters) can serve as key precursors in cyclization and condensation reactions to build various heterocyclic rings.
Research has demonstrated the synthesis of complex heterocyclic systems incorporating the (3-methylbutoxy) group. For instance, new fluorescent dyes based on 6,7-bis-(3-methylbutoxy)quinoxaline have been synthesized. researchgate.net In these syntheses, precursors containing the (3-methylbutoxy) substituent undergo condensation reactions to form the quinoxaline (B1680401) ring system. researchgate.net Similarly, the (3-methylbutoxy) group has been incorporated into benzodiazepine (B76468) structures, which are important heterocyclic motifs in medicinal chemistry. researchgate.net
The general reactivity of the carboxylic acid function allows this compound to be used in several classical strategies for heterocycle formation:
Condensation Reactions: The acid can react with bifunctional reagents to form rings. For example, reaction with 1,2-diamines can lead to the formation of benzimidazoles after cyclization, or reaction with hydrazines can yield pyrazolidinones or other related structures. clockss.orgnih.gov
Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization. For instance, conversion to an amide followed by activation of a remote position on the butoxy chain could lead to the formation of lactams.
Multicomponent Reactions for Heterocycle Synthesis: As an extension of the reactions discussed in section 3.4.2, the products of Ugi or Passerini reactions using this compound can be designed to undergo subsequent intramolecular reactions to form heterocyclic structures, such as lactams or hydantoins. beilstein-journals.org
The synthesis of various heterocycles, including 1,3,4-thiadiazoles, thiazolidin-4-ones, and oxazoles, often starts from carboxylic acids or their derivatives, which undergo a sequence of reactions including esterification, condensation with reagents like thiosemicarbazide, and subsequent cyclization. uobaghdad.edu.iq This highlights the potential of this compound as a versatile precursor for generating novel heterocyclic compounds bearing the distinct 3-methylbutoxy side chain.
Detailed Mechanistic Studies of Key Reactions
Kinetic Analysis of Esterification and Hydrolysis Processes
The esterification of this compound and the hydrolysis of its corresponding esters are fundamental reversible reactions. Kinetic studies of these processes provide critical data for optimizing reaction conditions and understanding the reaction mechanism. While specific kinetic data for this compound is not widely published, the principles can be thoroughly understood by analogy to well-studied systems like the esterification of acetic acid and the hydrolysis of simple esters such as methyl acetate. uobaghdad.edu.iqscribd.com
Esterification: The esterification of a carboxylic acid with an alcohol is typically catalyzed by a strong acid. uobaghdad.edu.iqsrce.hr The reaction is reversible and limited by thermodynamic equilibrium. srce.hr
CH₃(CH₂)₂CH(CH₃)CH₂OCH₂COOH + R'OH ⇌ CH₃(CH₂)₂CH(CH₃)CH₂OCH₂COOR' + H₂O
The kinetics of such reactions are often described using pseudo-homogeneous models where the rate is dependent on the concentrations of the acid, alcohol, and catalyst. researchgate.net The rate of reaction is observed to increase with temperature and catalyst concentration. uobaghdad.edu.iqresearchgate.net
Below is a representative data table illustrating the effect of temperature and reactant molar ratio on the esterification of acetic acid, which serves as a model for the behavior of this compound.
Table 1: Kinetic Data for the Esterification of Acetic Acid with Ethanol This table presents model data based on typical findings for acid-catalyzed esterification to illustrate kinetic principles.
| Temperature (°C) | Molar Ratio (Ethanol/Acid) | Rate Constant, k (L/mol·min) | Equilibrium Conversion (%) |
|---|---|---|---|
| 50 | 1:1 | 0.0025 | 65.1 |
| 60 | 1:1 | 0.0048 | 66.5 |
| 60 | 3:1 | 0.0051 | 85.3 |
| 70 | 1:1 | 0.0089 | 67.8 |
Hydrolysis: The hydrolysis of an ester can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is also an equilibrium-limited process. libretexts.org The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. chemguide.co.uk The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk The kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. scribd.comyoutube.com
Table 2: Kinetic Data for the Base-Catalyzed Hydrolysis of an Ester (Model System) This table shows representative data for the hydrolysis of an ester like methyl acetate in the presence of NaOH, illustrating the change in reactant concentration over time.
| Time (min) | Ester Concentration (mol/L) | Rate (mol/L·min) |
|---|---|---|
| 0 | 0.050 | - |
| 10 | 0.038 | 0.0012 |
| 20 | 0.029 | 0.0009 |
| 30 | 0.022 | 0.0007 |
| 40 | 0.017 | 0.0005 |
Elucidation of Reaction Pathways Using Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. thieme-connect.denih.gov For reactions involving this compound, isotopes such as ¹⁸O, ¹³C, and ²H (deuterium) can be strategically incorporated to elucidate reaction pathways. nih.gov
Esterification and Hydrolysis Mechanisms: A classic application of isotopic labeling is to determine the bond-cleavage pattern in esterification and hydrolysis. To confirm the mechanism of acid-catalyzed esterification of this compound, the reaction can be carried out using an ¹⁸O-labeled alcohol (R'-¹⁸OH).
CH₃(CH₂)₂CH(CH₃)CH₂OCH₂COOH + R'-¹⁸OH → CH₃(CH₂)₂CH(CH₃)CH₂OCH₂CO¹⁸OR' + H₂O
Analysis of the products would show that the ¹⁸O isotope is incorporated into the ester and not into the water molecule. This result proves that the reaction proceeds by cleavage of the C-OH bond of the carboxylic acid and the O-H bond of the alcohol, rather than the C-O bond of the alcohol and the OH bond of the acid.
Conversely, for the hydrolysis of a (3-Methylbutoxy)acetate ester, performing the reaction in ¹⁸O-labeled water (H₂¹⁸O) would result in the incorporation of the ¹⁸O isotope into the resulting carboxylic acid, not the alcohol. acs.org This confirms that the acyl-oxygen bond (C-OR') is the one that is cleaved during hydrolysis.
Tracking Molecular Fragments in Complex Reactions: In more complex transformations, such as multicomponent reactions or heterocyclic syntheses, isotopic labeling can track the fate of specific molecular fragments. For example, if this compound were used in a Ugi reaction, labeling the carbonyl carbon with ¹³C would allow for its unequivocal identification in the final α-acylamino amide product via NMR spectroscopy or mass spectrometry. nih.gov
Furthermore, deuterium (B1214612) labeling on the 3-methylbutoxy chain could be used to investigate potential side reactions or rearrangements involving this part of the molecule. If a reaction pathway involved an unexpected intramolecular cyclization or fragmentation of the ether side chain, the position of the deuterium label in the products and byproducts would provide clear evidence for such a pathway. rsc.org These isotopic labeling studies are indispensable for moving beyond plausible mechanisms to experimentally verified reaction pathways. thieme-connect.de
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of this compound, also known as isoamyloxyacetic acid. These techniques provide a wealth of information regarding the compound's atomic connectivity, functional groups, and molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Mixture Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's proton and carbon environments can be constructed.
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid are deshielded and absorb in the 2-3 ppm range. libretexts.org The hydrogens on the carbon atom next to the ether oxygen are shifted downfield and are observed in the 3.4 to 4.5 δ region. openstax.orgpressbooks.pub
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is significantly deshielded, with its resonance typically appearing between 160-180 ppm. libretexts.org The carbon atoms of the ether linkage also show a downfield shift, generally absorbing in the 50 to 80 δ range. pressbooks.pub
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxyl H | 10-12 | - |
| Carboxyl C | - | 160-180 |
| α-Carbon H | ~2.0-2.5 | - |
| α-Carbon C | - | ~60-70 |
| Methylene H (next to O) | ~3.4-3.6 | - |
| Methylene C (next to O) | - | ~70-80 |
| Methylene H (in isobutyl) | ~1.5-1.7 | - |
| Methylene C (in isobutyl) | - | ~30-40 |
| Methine H (in isobutyl) | ~1.7-1.9 | - |
| Methine C (in isobutyl) | - | ~20-30 |
| Methyl H (in isobutyl) | ~0.9 | - |
| Methyl C (in isobutyl) | - | ~20-25 |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum of a carboxylic acid is characterized by several distinct absorption bands. echemi.com A very broad and strong O-H stretching absorption is typically observed in the range of 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. libretexts.orglibretexts.org This broadness is a result of the varying strengths of hydrogen bonds. echemi.com The C=O stretching vibration of the carbonyl group appears as a sharp and intense peak around 1700-1725 cm⁻¹. echemi.com Specifically for a dimer, this peak is found near 1710 cm⁻¹. libretexts.orglibretexts.org The C-O single bond stretching of the ether group is expected in the 1050 to 1150 cm⁻¹ region. openstax.org
Raman Spectroscopy: Raman spectroscopy can also be used to monitor chemical reactions in real-time, providing insights into the concentrations of reactants, products, and intermediates. spectroscopyonline.com While specific Raman data for this compound is not readily available, the technique is well-suited for observing the characteristic vibrations of the carboxylic acid and ether functional groups.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretching (H-bonded) | 2500-3300 | Strong, Very Broad |
| C-H (Alkyl) | Stretching | 2870-2990 | Medium to Sharp |
| Carbonyl C=O | Stretching (Dimer) | ~1710 | Strong, Sharp |
| Ether C-O | Stretching | 1050-1150 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. Soft ionization techniques, such as electrospray ionization (ESI), are often employed to generate the molecular ion with minimal fragmentation. acdlabs.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For short-chain carboxylic acids, prominent fragments often result from the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The fragmentation of the ether linkage can also occur. The analysis of these fragment ions helps to confirm the connectivity of the molecule. For instance, in ESI-MS/MS, specific transitions can be monitored to enhance detection and quantification, a technique particularly useful for isomers of ether carboxylic acids. acs.org
Table 3: Predicted HRMS Data and Potential Fragments for this compound
| Ion | Formula | Calculated m/z | Description |
| [M-H]⁻ | C₇H₁₃O₃⁻ | 145.0865 | Deprotonated molecule |
| [M+H]⁺ | C₇H₁₅O₃⁺ | 147.1016 | Protonated molecule |
| [M-OH]⁺ | C₇H₁₃O₂⁺ | 129.0910 | Loss of hydroxyl radical |
| [M-COOH]⁺ | C₆H₁₃O⁺ | 101.0961 | Loss of carboxyl group |
| [C₅H₁₁O]⁺ | C₅H₁₁O⁺ | 87.0805 | Isoamyloxy fragment |
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. Both gas and liquid chromatography are widely employed for these purposes.
Gas Chromatography (GC) Coupled with Specific Detectors for Compound Purity and Identification
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound, often after derivatization to increase volatility and improve peak shape. avantiresearch.com The compound can be separated from other components on a capillary column, and its retention time provides a means of identification. nih.govresearchgate.net
In one study, this compound was successfully separated by capillary gas chromatography on a fused-silica column with a "free fatty acid phase" wall coating. nih.govresearchgate.net It was baseline resolved with a retention time of 15.20 minutes and showed a high peak efficiency. nih.govresearchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification based on the mass spectrum of the eluting compound. avantiresearch.commdpi.com For quantitative analysis of short-chain fatty acids, GC-MS often requires pre-column derivatization. nih.gov
Table 4: Example GC Parameters for the Analysis of this compound
| Parameter | Condition | Reference |
| Column | Fused-silica, "free fatty acid phase" wall coating (50 m x 0.200 mm, 0.3 µm film) | nih.govresearchgate.net |
| Retention Time | 15.20 min | nih.govresearchgate.net |
| Detector | Mass Spectrometer (MS) | nih.gov |
Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) for Complex Separations and Quantification
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is well-suited for the analysis of this compound, which is a polar compound. shimadzu.co.kr Reversed-phase (RP) HPLC is a common method for its analysis. sielc.comsielc.com
A typical RP-HPLC method for this compound might use a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.comsielc.com UPLC, with its smaller particle size columns (e.g., 3 µm), can be employed for faster analyses. sielc.comsielc.com These LC methods are scalable and can be used for preparative separations to isolate impurities. sielc.comsielc.com For complex biological samples, various LC methods coupled with different detectors have been developed for the quantification of carboxylic acids. researchgate.net
Table 5: Example HPLC/UPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Technique | Reverse Phase HPLC/UPLC | sielc.comsielc.com |
| Column | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Application | Purity assessment, preparative separation, pharmacokinetics | sielc.comsielc.com |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of trace compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it ideal for trace analysis and unambiguous identification. cabidigitallibrary.org
A specific GC-MS method has been developed where this compound was synthesized and used as an instrument performance surrogate for the determination of 2-butoxyacetic acid. nih.gov In this research, the compounds were separated on a high-resolution capillary gas chromatography column (50 m length, 0.200 mm internal diameter) coated with a "free fatty acid phase" (0.3 µm film thickness). nih.gov The analysis achieved baseline resolution, with this compound eluting at 15.20 minutes and demonstrating a peak efficiency of 360,000 theoretical plates. nih.gov
Structural confirmation and quantification were performed using mass spectrometric detection in the selected ion monitoring (SIM) mode. nih.gov The mass spectrum of this compound is characterized by specific fragment ions that can be used for identification. researchgate.net The most abundant fragment is often the alkyl moiety of the molecule. researchgate.net The use of specific ions (e.g., m/z 57, 71, and 66) in SIM mode provided a linear analytical response from 0.04 ng to at least 200 ng, with a detection limit of 0.04 ng. nih.gov
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Compound Role | Instrument Performance Surrogate | nih.gov |
| GC Column | 50 m x 0.200 mm ID, Free Fatty Acid Phase (FFAP), 0.3 µm film | nih.gov |
| Retention Time | 15.20 min | nih.gov |
| Peak Efficiency | 360,000 theoretical plates | nih.gov |
| Detection Mode | Mass Spectrometry (Selected Ion Monitoring - SIM) | nih.gov |
| Monitored Ions (m/z) | 57, 71, 66 | nih.gov |
| Limit of Detection | 0.04 ng | nih.gov |
Data derived from a study determining 2-butoxyacetic acid, using this compound as a surrogate. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the superior separation capabilities of HPLC with the definitive structure elucidation power of NMR spectroscopy. semanticscholar.orgnih.gov This combination allows for the direct and unambiguous identification of compounds in complex mixtures, often without the need for tedious isolation. mdpi.com
While no specific studies utilizing LC-NMR for the analysis of this compound were identified, the technique is exceptionally well-suited for such applications. It would be particularly valuable for identifying and characterizing this compound in complex environmental samples or in studies of its formation as a metabolite of other industrial chemicals (excluding human studies). LC-NMR can operate in several modes, including on-flow (where spectra are acquired as the peak elutes) and stopped-flow (where the chromatographic flow is paused at the apex of a peak for longer acquisition times and more detailed 2D NMR experiments). mdpi.com
The primary advantage of LC-NMR is its ability to provide complete structural information, which is critical for distinguishing between isomers that may have identical mass spectra (isobaric compounds). semanticscholar.org For example, LC-NMR could unequivocally differentiate this compound from its isomers, such as (2-Methylbutoxy)acetic acid or tert-pentyloxyacetic acid, a task that can be challenging for MS-based methods alone.
Method Development and Validation in Research Applications (e.g., environmental matrices, excluding human clinical samples)
The development and validation of analytical methods are crucial to ensure the reliability, reproducibility, and accuracy of experimental data, a concept known as "fitness for purpose". frontiersin.org For the analysis of this compound in environmental matrices like water or soil, a robust method would typically involve sample preparation, chromatographic separation, and detection, followed by rigorous validation. bmuv.deeuropa.eu
Method Development:
Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interferences. For alkoxyacetic acids in water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. oup.com Given the acidic nature of this compound, the pH of the sample would likely be adjusted to ensure it is in a neutral form for efficient extraction with an organic solvent. For GC analysis, a derivatization step, such as esterification to form a more volatile methyl or ethyl ester, is typically required. researchgate.netoup.com
Analytical Technique: GC-MS or GC-MS/MS is a common choice for this class of compounds due to its high sensitivity and selectivity. cabidigitallibrary.orgoup.com The selection of the GC column (e.g., a polar phase like a wax column or a non-polar phase like HP-1) and temperature program is optimized to achieve good separation from matrix components. oup.comshimadzu.com
Internal Standards: The use of an isotopically labeled internal standard (IL-IS) is highly recommended to compensate for matrix effects and variations during sample preparation and injection. europa.eu For instance, a deuterated version of this compound would be an ideal internal standard.
Method Validation: Once developed, the method must be validated according to established guidelines. woah.orguva.es Key validation parameters for environmental analysis include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. woah.org
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. uva.es
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. uva.es For similar alkoxyacetic acids in environmental samples, LODs in the low µg/L range are often achievable. researchgate.netoup.com
Accuracy (Trueness): Expressed as percent recovery, it measures the closeness of the mean test result to the true value. This is assessed by analyzing spiked control matrices at different concentrations. woah.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at levels of repeatability (within-day) and intermediate precision (between-day). woah.org
Stability: The stability of the analyte in the matrix during storage and in the processed sample extract prior to analysis should be evaluated to ensure results are not compromised by degradation. woah.org
Table 3: Key Validation Parameters for Environmental Methods
| Parameter | Definition | Common Acceptance Criteria |
|---|---|---|
| Selectivity | No significant interfering peaks at the analyte's retention time. | Response of interferences <20-30% of LOQ. |
| Linearity (R²) | Coefficient of determination for the calibration curve. | ≥0.99 |
| Accuracy (% Recovery) | (Measured concentration / Spiked concentration) x 100. | Typically 70-120% |
| Precision (% RSD) | Standard deviation / Mean of replicate measurements x 100. | ≤20% |
| LOD | Lowest concentration reliably detected (e.g., S/N ≥ 3). | Method specific; determined experimentally. |
| LOQ | Lowest concentration reliably quantified (e.g., S/N ≥ 10). | Method specific; determined experimentally. |
Acceptance criteria can vary depending on the regulatory guideline, matrix, and concentration level.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods are essential for understanding the intrinsic properties of (3-Methylbutoxy)acetic acid at the atomic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
The introduction of the (3-methylbutoxy) group is expected to influence the electronic structure of the carboxylic acid moiety. The ether oxygen atom can act as an electron-donating group through resonance, while the alkyl chain is a weak electron-donating group through induction. These effects would likely increase the electron density on the carboxylic acid group compared to acetic acid, potentially influencing its acidity and reactivity. DFT calculations would be the ideal tool to quantify these electronic effects.
Table 1: Comparison of Calculated Properties for Acetic Acid and Expected Trends for this compound
| Property | Acetic Acid (Calculated) | Expected Trend for this compound |
| C=O Bond Length | ~1.20 Å | Slight increase due to electron donation |
| O-H Bond Length | ~0.97 Å | Minor change, potential slight increase |
| Mulliken Charge on Carbonyl Carbon | Positive | Less positive due to electron donation |
| Dipole Moment | ~1.7 D | Increase due to the larger, more polarizable side chain |
Note: The values for acetic acid are representative and can vary with the level of theory and basis set used. The trends for this compound are qualitative predictions.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wavelike behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. pressbooks.pub Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting chemical reactivity. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atoms of the carboxyl group and the ether oxygen. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group. The electron-donating nature of the (3-methylbutoxy) group would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thus decreasing the HOMO-LUMO gap compared to acetic acid. This would suggest that this compound is more reactive than acetic acid.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Molecule | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Primary Location of HOMO | Primary Location of LUMO |
| Acetic Acid | Lower | Higher | Larger | Carboxyl Oxygen Atoms | Carbonyl π* Orbital |
| This compound | Higher (Predicted) | Similar/Slightly Lower (Predicted) | Smaller (Predicted) | Carboxyl and Ether Oxygen Atoms | Carbonyl π* Orbital |
Prediction of Spectroscopic Parameters for Experimental Validation
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. scispace.com For this compound, this would include predicting vibrational frequencies (for infrared and Raman spectroscopy), and NMR chemical shifts.
Calculated vibrational frequencies for acetic acid have shown good agreement with experimental spectra, allowing for the assignment of specific vibrational modes. rsc.org For this compound, similar calculations would predict the characteristic stretching frequencies of the C=O, C-O, and O-H bonds, as well as the various C-H bending and stretching modes of the alkyl chain. Any shifts in the carboxylic acid frequencies compared to acetic acid could provide evidence for the electronic effects of the (3-methylbutoxy) group.
Similarly, NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated. These predictions would be valuable for interpreting experimental NMR spectra and confirming the structure of the molecule.
Conformational Analysis and Molecular Dynamics
The flexibility of the (3-methylbutoxy) side chain introduces conformational complexity that can be explored using computational methods.
Potential Energy Surface Mapping and Rotational Barriers
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. fiveable.melibretexts.org By mapping the potential energy surface as a function of dihedral angles, the most stable conformers and the energy barriers to rotation between them can be determined.
For this compound, there are several rotatable single bonds, including the C-O bonds of the ether and ester groups, and the C-C bonds within the alkyl chain. The rotation around the C-O bond of the carboxylic acid group in acetic acid has been studied computationally, with the syn conformer being significantly more stable than the anti conformer. A similar preference is expected for this compound. The additional rotational freedom in the (3-methylbutoxy) group will lead to a more complex potential energy surface with multiple low-energy conformers. Identifying these stable conformers is important as they can influence the molecule's physical properties and biological activity.
Molecular Dynamics Simulations to Model Solvent Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. galaxyproject.orgmdpi.comnih.gov MD simulations are particularly useful for studying the effects of the solvent on the conformation and properties of a molecule. unlp.edu.arnih.gov
For this compound, MD simulations in a solvent such as water would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational preferences of the molecule. unlp.edu.ar The simulations could also provide information on the hydrogen bonding interactions between the carboxylic acid group and water molecules. Studies on acetic acid in aqueous solution have shown the formation of hydrogen bonds with water, and in some cases, the presence of acetic acid dimers at higher concentrations. unlp.edu.ar Similar interactions would be expected for this compound, with the added complexity of the hydrophobic interactions of the alkyl chain with the solvent.
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms for this compound, particularly its formation via esterification and subsequent hydrolysis, offers a detailed view of the chemical transformations involved. The synthesis of its related ester, isoamyl acetate (B1210297), from isoamyl alcohol and acetic acid is a well-studied model system. tandfonline.comacs.org
Transition State Characterization and Activation Energy Calculations
The formation of esters like isoamyl acetate from an alcohol and a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium reaction. The reverse reaction is ester hydrolysis. scribd.comcir-safety.org Computational studies on analogous esterification and hydrolysis reactions provide a framework for understanding the transition states and energy requirements for systems involving this compound.
The mechanism involves the protonation of the carbonyl oxygen of the acetic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol (isoamyl alcohol) then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. scribd.com This intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ester. Each step in this process proceeds through a high-energy transition state.
The activation energy (Ea) is the minimum energy required to overcome the highest energy barrier along the reaction coordinate, which corresponds to the least stable transition state. pro-lehrsysteme.ch Determining this value is key to understanding reaction kinetics. For the hydrolysis of esters, which follows the reverse pathway, the activation energy can be determined experimentally by measuring reaction rates at different temperatures and applying the Arrhenius equation. pro-lehrsysteme.chscribd.com
While specific calculations for this compound are not widely published, data from analogous systems provide valuable estimates. For instance, studies on the acid-catalyzed hydrolysis of simple esters like ethyl acetate and methyl acetate have been used to calculate activation energies. pro-lehrsysteme.chscribd.com In one study, the hydrolysis of methyl acetate was found to have an activation energy of 27.97 kJ/mol. scribd.com For the esterification of acetic acid with methanol (B129727), the activation energy for the forward reaction was calculated to be 27.72 kJ/mol without a catalyst and 17.86 kJ/mol with a H₂SO₄ catalyst. ijariie.com The energy required for activation is supplied by heat or molecular collisions, enabling the reactants to reach the transition state. pro-lehrsysteme.ch
Table 1: Activation Energies for Analogous Esterification Reactions
| Reactants | Catalyst | Reaction | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Acetic Acid + Methanol | None | Forward | 27.72 | ijariie.com |
| Acetic Acid + Methanol | None | Backward | 20.18 | ijariie.com |
| Acetic Acid + Methanol | H₂SO₄ | Forward | 17.86 | ijariie.com |
| Acetic Acid + Methanol | H₂SO₄ | Backward | 13.61 | ijariie.com |
| Ethyl Acetate + Water | HCl | Hydrolysis | Not specified | pro-lehrsysteme.ch |
| Methyl Acetate + Water | HCl | Hydrolysis | 27.97 | scribd.com |
This table is interactive. Click on the headers to sort the data.
Energetic Profiles of Proposed Reaction Pathways
A kinetic and thermodynamic study of the synthesis of isoamyl acetate catalyzed by a cation-exchange resin provided the following thermodynamic parameters for the reaction. acs.org
Table 2: Thermodynamic Data for Isoamyl Acetate Esterification
| Parameter | Value | Unit |
|---|---|---|
| Standard Enthalpy of Reaction (ΔrH⁰) | -6.69 | kJ·mol⁻¹ |
| Standard Entropy of Reaction (ΔrS⁰) | 7.98 | J·mol⁻¹·K⁻¹ |
| Standard Gibbs Free Energy of Reaction (ΔrG⁰) | -9.07 | kJ·mol⁻¹ |
Data from a study on the esterification of acetic acid and isoamyl alcohol. acs.org
Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface (PES) for such reactions. nih.gov This involves calculating the energy of the molecule at various geometries to map out the entire reaction coordinate, identifying intermediates, transition states, and the corresponding energy barriers. Such an analysis for the atmospheric oxidation of acetic acid, for example, characterized prereactive complexes, transition states, and radical-mediated isomerization reactions, identifying the most energetically favorable pathways. nih.gov
Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Related Chemical Entities
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netscispace.com These models are valuable for predicting the behavior of new or untested chemicals based on a database of known compounds.
For chemical entities related to this compound, such as other alkoxyacetic acids and esters, QSAR and QSPR studies have been employed to predict toxicity and physical properties.
QSAR Studies on Alkoxyacetic Acids: Alkoxyacetic acids are known metabolites of glycol ethers, and some exhibit embryotoxicity. researchgate.net QSAR models have been developed to understand and predict this toxicity. These studies suggest that the mechanism of toxicity may involve a decrease in intracellular pH. researchgate.netnih.gov QSAR analysis can identify other chemicals that might interact similarly based on structural features. researchgate.net For example, a QSAR developmental toxicity analysis was used to predict the potential toxicity of compounds like toluene (B28343) and o-xylene (B151617) and to identify structurally similar chemicals that might exhibit comparable effects. nih.gov
QSPR Studies on Esters: QSPR models are widely used to predict the physical properties of esters. These models often use topological indices (numerical descriptors derived from the molecular graph) to quantify the molecular structure. scispace.com
Boiling Points: A QSPR study on aliphatic esters successfully modeled their normal boiling points using a combination of the modified Xu index (related to molecular size) and atom-type-based AI topological indices (which account for branching and polarity). The model showed that boiling points are primarily influenced by molecular size, with smaller contributions from branching and polarity. scispace.com
Gas Chromatographic Retention Indices: QSPR models have been developed to predict the retention indices (RI) of esters in gas chromatography. These models correlate RI values with various molecular descriptors, such as the Wiener, Balaban, and molecular topological indices. researchgate.net This approach is useful for identifying unknown esters in complex mixtures like essential oils. researchgate.net
Table 3: Descriptors Used in QSAR/QSPR Studies of Related Compounds
| Study Type | Compound Class | Predicted Property | Descriptors Used | Reference |
|---|---|---|---|---|
| QSAR | Alkoxyacetic acids | Developmental Toxicity | Not specified | researchgate.netnih.gov |
| QSPR | Aliphatic esters | Normal Boiling Point | Modified Xu (mXu), AI(–CH3), AI(–O–) | scispace.com |
| QSPR | Allylmethoxyphenyl esters | GC Retention Indices | Wiener (WI), Balaban (BI), Molecular Topological (MTI) | researchgate.net |
| QSAR | Cinnamate esters | Antileishmanial Activity | Polar surface area, H-bond donors/acceptors | mdpi.com |
This table is interactive and summarizes descriptors used in various studies on related chemical entities.
These computational and theoretical investigations provide powerful tools for understanding the reaction dynamics and predicting the properties and activities of this compound and related compounds, guiding further experimental work and application development.
Biological and Biochemical Research Applications Non Human and Non Clinical Focus
In Vitro Enzyme Inhibition Studies (e.g., targeting microbial enzymes, plant enzymes)
Research into the enzyme inhibition properties of (3-Methylbutoxy)acetic acid is an emerging field. While direct studies on this specific compound are limited, investigations into structurally related molecules provide insights into its potential as an enzyme inhibitor. For instance, compounds containing a 3-methylbutoxy group have been evaluated for their effects on various enzymes. One area of interest is the inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of compounds in various organisms.
Additionally, some herbicides function by inhibiting plant enzymes essential for amino acid biosynthesis, such as acetolactate synthase. wikipedia.org The structural characteristics of this compound could make it a candidate for investigation as an inhibitor of specific microbial or plant enzymes. The ether linkage and the carboxylic acid group are functional moieties that can interact with the active sites of enzymes. wikipedia.org Further research is required to systematically screen this compound against a panel of microbial and plant enzymes to determine its inhibitory potential and specificity.
Table 1: Potential Enzyme Targets for this compound Inhibition Studies
| Enzyme Class | Organism Type | Potential Relevance |
| Cytochrome P450 | Microbial, Plant | Role in metabolism and detoxification |
| Hydrolases | Microbial, Plant | Involvement in various metabolic pathways |
| Acetolactate Synthase | Plant | Target for herbicides |
| Lipases | Microbial | Industrial applications, microbial metabolism |
Microbial Metabolism and Biotransformation Pathways (e.g., environmental biodegradation, specific bacterial or fungal transformations)
The microbial metabolism of ether compounds is a significant area of research due to their presence in both natural products and environmental pollutants. The biodegradation of this compound is expected to proceed via the cleavage of its ether bond, a common pathway for microbial degradation of such molecules. nih.gov
Studies on various microorganisms have revealed enzymatic machinery capable of breaking down ether linkages. For example, some fungi secrete extracellular peroxygenases that can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov Research on the fungus Agrocybe aegerita has shown its peroxygenase can oxidize a variety of ethers, typically resulting in the formation of an aldehyde and an alcohol. nih.gov Similarly, filamentous fungi like Graphium sp. are known to metabolize cyclic ethers, often initiated by a cytochrome P450 monooxygenase. erwiki.net
Bacteria also play a crucial role in the degradation of ether compounds. A notable example is a Flavobacterium species isolated from soil, which was found to metabolize phenoxyalkyl carboxylic acids by cleaving the ether linkage as the initial step of degradation. nih.gov This mechanism liberates the corresponding phenol (B47542) and fatty acid. This process is significant as it represents a distinct pathway for the microbial breakdown of these types of compounds. nih.gov More recent research has also detected a compound containing a (3-methylbutoxy) moiety, specifically 1,3-dithiaindane, 2-(3-methylbutoxy)-4-(trifluoromethyl), during the degradation of lignin (B12514952) by a co-culture of the fungi Trichoderma reesei and Phanerochaete chrysosporium, suggesting the involvement of this chemical group in fungal metabolic activities. biorxiv.org
The biodegradation of aliphatic ethers by aerobic bacteria can also occur through an internal oxidative pathway, where oxidation of an internal double bond is followed by ester cleavage. nih.gov This leads to the formation of alcohols that are subsequently oxidized to carboxylic acids and further metabolized. nih.gov
Table 2: Microbial Species and Enzymes Involved in Ether Bond Cleavage
| Organism/Enzyme | Type | Substrate Examples | Cleavage Mechanism |
| Agrocybe aegerita peroxygenase | Fungal Enzyme | Methyl t-butyl ether, Tetrahydrofuran | H₂O₂-dependent oxidative cleavage |
| Graphium sp. | Fungus | Cyclic ethers | Cytochrome P450-initiated oxidation |
| Flavobacterium sp. | Bacterium | Phenoxyalkyl carboxylic acids | Ether linkage cleavage |
| Rhodococcus ruber | Bacterium | High molecular weight aliphatic ethers | Internal oxidative pathway |
Biochemical Roles in Model Organisms (e.g., yeast, bacteria, excluding mammalian/human cells for clinical purposes)
The biochemical effects of this compound in model organisms such as yeast and bacteria are an area of active investigation, with potential roles in influencing metabolic pathways related to flavor and aroma compounds. A structurally related compound, isoamyl acetate (B1210297), is a well-known flavor compound with a characteristic banana aroma, produced by yeast during fermentation. rice.edumdpi.com
The formation of isoamyl acetate in yeast, such as Saccharomyces cerevisiae, occurs through the esterification of isoamyl alcohol with acetyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs), encoded by genes like ATF1 and ATF2. rice.edunih.gov Conversely, the hydrolysis of isoamyl acetate back to isoamyl alcohol and acetic acid is carried out by esterases, such as isoamyl acetate-hydrolyzing esterase (Iah1). uniprot.org
Given the structural similarity between the 3-methylbutoxy group of the target acid and isoamyl alcohol, it is plausible that this compound could interact with these enzymatic pathways. It might act as a substrate, an inhibitor, or a modulator of the enzymes involved in ester synthesis and hydrolysis. For example, its presence could potentially influence the balance of flavor compounds produced during fermentation processes.
In bacteria, such as Escherichia coli, genes from yeast have been expressed to produce isoamyl acetate, demonstrating the transferability of this metabolic pathway. nih.gov The metabolism of ether carboxylic acids in bacteria often involves the cleavage of the ether bond, as seen in Flavobacterium species. nih.gov Therefore, in bacterial systems, this compound could be catabolized, potentially yielding 3-methyl-1-butanol (isoamyl alcohol) and a two-carbon unit that can enter central metabolism.
Table 3: Enzymes in Yeast and Bacteria Potentially Interacting with this compound
| Enzyme | Organism | Gene | Function | Potential Interaction |
| Alcohol Acetyltransferase | Saccharomyces cerevisiae | ATF1, ATF2 | Synthesis of acetate esters (e.g., isoamyl acetate) rice.edunih.gov | Inhibition or competitive substrate |
| Isoamyl Acetate-hydrolyzing Esterase | Saccharomyces cerevisiae | IAH1 | Hydrolysis of isoamyl acetate uniprot.org | Substrate or inhibitor |
| Ether-cleaving enzymes | Flavobacterium sp. | - | Cleavage of ether linkages in carboxylic acids nih.gov | Substrate for degradation |
Precursor in the Biosynthesis of Non-Mammalian Natural Products
While direct evidence for the role of this compound as a precursor in natural product biosynthesis is not yet established, the presence of the 3-methylbutoxy moiety in various non-mammalian natural products suggests its potential involvement. A notable example is the family of coumarins, which are widespread in plants and fungi and exhibit a diverse range of biological activities. researchgate.net
Research has described the synthesis of coumarins containing a modified 3-methylbutoxy group, such as 7-(2,3-epoxy-3-methylbutoxy)-6-methoxycoumarin, which was isolated from Conyza obscura. researchgate.net The biosynthesis of such compounds in nature would likely involve precursors containing the 3-methylbutoxy side chain. It is conceivable that a molecule like this compound, or a derivative thereof, could serve as a building block that is incorporated into the coumarin (B35378) scaffold through enzymatic reactions.
The biosynthesis of natural products is a complex process often involving multiple enzymatic steps to assemble and modify precursor molecules. nih.gov The strategies for synthesizing complex natural products sometimes mimic these biosynthetic pathways. engineering.org.cn The incorporation of an ether-containing side chain like 3-methylbutoxy would add to the structural diversity and potentially the biological activity of the resulting natural product. Further studies, including feeding experiments with labeled this compound in relevant microorganisms or plant systems, would be required to confirm its role as a biosynthetic precursor.
Applications in Materials Science and Specialty Chemicals Non Human and Non Clinical Focus
Monomer or Building Block in Polymer Synthesis
While not a conventional difunctional monomer for chain-growth polymerization, (3-Methylbutoxy)acetic acid can function as a crucial building block in polycondensation reactions. Its single carboxylic acid group allows it to act as a chain-terminating or modifying agent, which can be used to control the molecular weight and introduce specific properties into the final polymer structure. The bulky and hydrophobic 3-methylbutoxy (isoamyloxy) group is particularly useful for tailoring the physical characteristics of polymers.
In the synthesis of polyesters and polyamides through polycondensation, the inclusion of a monofunctional carboxylic acid like this compound serves to cap the growing polymer chains. rsc.org In a typical polyesterification reaction between a diol and a dicarboxylic acid, or a polyamide synthesis between a diamine and a dicarboxylic acid, the polymer chain extends from both ends. epo.orgenvironmentclearance.nic.inepfl.ch By introducing this compound into the reaction mixture, it can react with a hydroxyl or amine end-group, effectively halting further polymerization at that terminus. This allows for precise control over the final molecular weight of the polymer, a critical factor in determining its mechanical and thermal properties.
Furthermore, the incorporation of the isoamyloxy group as an end-cap can modify the polymer's surface properties, increasing hydrophobicity and potentially altering its solubility and compatibility with other materials. While specific industrial-scale polyesters or polyamides defined by this monomer are not widely documented in public literature, its role as a polymer modifier is based on fundamental principles of step-growth polymerization.
In the context of copolymers, this compound can be used to introduce functional side chains or to create block copolymers with specific characteristics. For instance, in the synthesis of acrylic or methacrylic copolymers, a derivative of this compound could be used to create a functional monomer. nih.govmdpi.combeilstein-journals.org The resulting copolymer would feature the isoamyloxy group pendent from the polymer backbone.
The introduction of this bulky, flexible alkyl ether side chain can lower the glass transition temperature (Tg) of the copolymer, acting as an internal plasticizer. This enhances the flexibility and impacts the mechanical properties of the material. This approach is a common strategy for developing copolymers with tailored properties for applications such as coatings, adhesives, and specialty plastics where specific thermal and mechanical characteristics are required. nih.gov Related compounds containing the 3-methylbutoxy group have been identified as monomers for producing polyester (B1180765) plastics, highlighting the utility of this moiety in polymer science. chemicalbook.com
Intermediates in the Synthesis of Fine Chemicals
This compound is a valuable precursor in the multi-step synthesis of various specialty and fine chemicals. Its reactivity, centered on the carboxylic acid group, allows for its conversion into esters, amides, and other derivatives.
A significant application of this compound is as a precursor in the synthesis of fragrance compounds. The acid is converted into various esters, which often possess pleasant and commercially valuable scents. A prominent example is its allyl ester, known commonly as Allyl Amyl Glycolate. nih.govchemicalbook.comscentree.co
The synthesis of this fragrance ingredient involves the reaction of this compound (often generated in-situ from chloroacetic acid and isoamyl alcohol) with allyl alcohol. chemicalbook.comscentree.co The resulting ester, allyl (3-methylbutoxy)acetate, is a colorless liquid characterized by a strong, fruity odor with notes of galbanum and pineapple. chemicalbook.com It is widely used in fragrance compositions for detergents, perfumes, and other scented consumer products to impart a fresh, green, and fruity facet. scentree.coscentree.co
Table 1: Fragrance Compound Derived from this compound
| Precursor | Derivative Compound | Common Name | CAS Number | Reported Odor Profile |
|---|
In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, this compound and its derivatives serve as chemical intermediates. wikipedia.orgdharmajcrop.comiupac.orgsinochem.com While direct synthesis pathways for major commercial pesticides using this specific acid are not extensively detailed in readily available literature, related structures are explicitly mentioned as building blocks. For example, compounds such as 1-(3-Methylbutoxy)-4-nitrobenzene are utilized as intermediates in the synthesis of more complex molecules for the agrochemical sector.
The ester derivative, allyl (3-methylbutoxy)acetate, is noted as a chemical intermediate, indicating its role in the synthesis of other substances. google.com Furthermore, related glycol ether carboxylates are known to be used in the formation of certain specialty herbicides. infor.pl The presence of the isoamyloxy group can influence the lipophilicity and transport properties of the final active agrochemical molecule, which are critical parameters for its function.
Ligand Chemistry and Coordination Compound Studies
The structural features of this compound make it and its derivatives interesting candidates for use as ligands in coordination chemistry. epfl.chlibretexts.orguomustansiriyah.edu.iqpurdue.edu A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.orgpurdue.edu Alkoxyacetic acids, such as this compound, can act as bidentate chelating ligands, binding to a metal center through both the oxygen of the ether group and one of the oxygens of the deprotonated carboxylate group. This chelation can form a stable five-membered ring with the metal ion, a common and stabilizing motif in coordination chemistry. ijesi.org
While crystal structures of simple metal complexes with this compound are not widely reported, the 3-methylbutoxy group has been incorporated into more complex, multi-dentate ligands to influence the structure and properties of coordination compounds. A notable example involves the tetratopic ligand 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene . This complex organic molecule, which features two (3-methylbutoxy) substituents, has been synthesized and used to create a 2D-coordination network with cobalt(II) thiocyanate.
In the resulting coordination polymer, [{Co(C₄₂H₄₂N₆O₂)(NCS)₂}·0.8MeOH·1.8CHCl₃]n, the large 3-methylbutoxy groups play a critical role in directing the solid-state packing and conformation of the polymer backbone. The synthesis and characterization of such complex metal-organic frameworks are central to the development of new materials with potential applications in catalysis and materials science.
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | Isoamyloxyacetic acid | C₇H₁₄O₃ |
| Allyl (3-methylbutoxy)acetate | Allyl Amyl Glycolate | C₁₀H₁₈O₃ |
| Chloroacetic acid | C₂H₃ClO₂ | |
| Isoamyl alcohol | 3-Methyl-1-butanol | C₅H₁₂O |
| Allyl alcohol | Prop-2-en-1-ol | C₃H₆O |
| 1-(3-Methylbutoxy)-4-nitrobenzene | C₁₁H₁₅NO₃ | |
| 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene | C₄₂H₄₂N₆O₂ |
Complexation Behavior with Metal Ions
This compound, also known as isoamyloxyacetic acid, demonstrates notable complexation behavior with a variety of metal ions. This characteristic stems from the carboxylate group (-COOH), which can deprotonate to form a carboxylate anion. This anion then serves as a ligand, coordinating with metal cations via its oxygen atoms. The binding strength and stability of these complexes can vary significantly depending on the specific metal ion involved. researchgate.net
The formation and stability of these metal complexes are influenced by factors such as the pH of the solution, the ionic strength, and the temperature. wordpress.comscispace.com Potentiometric and spectroscopic techniques are commonly employed to study these interactions and determine the stability constants of the resulting complexes. scispace.comresearchgate.net Research has indicated that the interaction strength of various divalent cations with carboxylic acid groups can differ, as seen in studies with arachidic acid thin films where the binding strength varied for ions like Ca²⁺, Co²⁺, Pb²⁺, and Cd²⁺. researchgate.net
The stability of complexes formed between carboxylate ligands and divalent transition metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺, has been a subject of study. scispace.com For many ligand systems, the stability of these complexes follows the well-established Irving-Williams series. This trend is often observed in the formation of metal-ligand complexes.
An interactive data table illustrating typical stability constants for acetate (B1210297), a related carboxylate, with various metal ions is provided below. While specific values for this compound may differ due to the influence of the bulky alkyl group, the general trends are often comparable.
Table 1: Illustrative Stability Constants (log K₁) of Metal-Acetate Complexes
| Metal Ion | log K₁ |
| Cu(II) | 2.22 |
| Ni(II) | 1.43 |
| Co(II) | 1.37 |
| Zn(II) | 1.57 |
| Fe(II) | 1.3 |
| Mn(II) | 1.2 |
| Note: Data is for acetate and serves as a general reference. The stability constants are determined under specific conditions of temperature and ionic strength. nist.gov |
The bulky 3-methylbutoxy substituent on the acetic acid backbone can introduce steric hindrance, which influences the coordination geometry and the potential for forming polynuclear complexes. This steric factor can also affect the solubility of the metal complexes in various organic solvents, a property relevant to solvent extraction and separation processes in hydrometallurgy.
Role as Auxiliary Ligands in Catalytic Systems
In the field of catalysis, carboxylic acids and their derivatives, including this compound, can function as important auxiliary or ancillary ligands. tum.de These ligands coordinate to a metal center and, while not always directly participating in the bond-making or bond-breaking steps of the catalytic cycle, they play a crucial role in modulating the catalyst's electronic and steric properties. nih.gov This modulation can significantly impact the catalyst's activity, selectivity, and stability. nih.govmdpi.com
The coordination of a carboxylate ligand like (3-Methylbutoxy)acetate can alter the electron density at the metal center, thereby tuning its reactivity. nih.gov The bulky 3-methylbutoxy group imposes steric constraints around the metal, which can direct the approach of substrates and influence the stereochemical outcome of a reaction. tum.de In some catalytic systems, the dissociation of an auxiliary ligand from the metal center is a necessary step to allow for substrate binding and initiate the catalytic cycle. rsc.org
For instance, in palladium-catalyzed reactions, acetate ligands have been shown to play multiple, crucial roles, including assisting in the activation of substrates and facilitating protodemetalation to regenerate the catalyst. diva-portal.org The presence of carboxylate groups in the ligand framework can help maintain the structural integrity of the catalyst and lower the oxidation potentials required for catalytic turnover. nih.gov
The table below provides a conceptual illustration of how modifying a simple carboxylate ligand to a bulkier one, such as (3-Methylbutoxy)acetate, could influence the outcome of a hypothetical catalytic reaction.
Table 2: Conceptual Influence of Auxiliary Ligand on a Catalytic Process
| Auxiliary Ligand | Catalyst Activity (Relative Units) | Selectivity for Product A (%) |
| Acetate | 100 | 85 |
| (3-Methylbutoxy)acetate | 120 | 95 |
| Note: This table is for illustrative purposes only and does not represent actual experimental data. |
The ether oxygen within the this compound structure also presents the possibility of hemilabile coordination, where the ether linkage can reversibly bind to the metal center. This dynamic behavior can create vacant coordination sites during the reaction, potentially enhancing catalytic activity. The versatility of alkoxyacetic acids makes them valuable components in the design of sophisticated catalytic systems for a range of chemical transformations. mdpi.comacs.org
Research on Surfactant and Emulsifier Structures (focus on chemical aspects, not consumer product formulation)
The molecular structure of this compound, which features a distinct nonpolar (hydrophobic) 3-methylbutyl tail and a polar (hydrophilic) carboxylic acid head, gives it amphiphilic properties. researchgate.net This dual nature makes it a candidate for investigation in the field of surfactants and emulsifiers from a chemical structure perspective. researchgate.netresearchgate.netgoogle.com
Surfactants are molecules that adsorb at interfaces, such as air-water or oil-water, and lower the surface or interfacial tension. researchgate.net An emulsifier is a type of surfactant that facilitates the formation and stabilization of an emulsion, which is a mixture of two or more immiscible liquids. researchgate.net The effectiveness of an emulsifier is related to its ability to form a protective barrier around the droplets of the dispersed phase, preventing them from coalescing. researchgate.net
The chemical characteristics of this compound that are relevant to its potential surfactant behavior include:
Amphiphilicity : The clear separation of hydrophobic and hydrophilic regions within the molecule.
Hydrophilic-Lipophilic Balance (HLB) : A conceptual value that indicates the relative strength of the hydrophobic and hydrophilic moieties, which influences whether it will favor the formation of oil-in-water (o/w) or water-in-oil (w/o) emulsions. bibliotekanauki.pl
Ionization : The carboxylic acid head group can be deprotonated (COO⁻) at neutral or alkaline pH, transforming it into an anionic surfactant. This ionization significantly increases its hydrophilicity and influences its interfacial behavior.
Research in this area focuses on understanding how the specific structure of the hydrophobic tail, including its branching, affects molecular packing at interfaces and the curvature of the resulting aggregates (micelles or emulsion droplets). The branched nature of the 3-methylbutyl group can lead to less efficient packing compared to a linear chain of the same carbon number, which in turn influences properties like the critical micelle concentration (CMC) and the ultimate stability of an emulsion. bibliotekanauki.pl
The table below outlines key chemical properties relevant to the study of this compound as a potential surfactant structure.
Table 3: Chemical Properties of this compound Relevant to Surfactant Research
| Property | Description | Relevance to Surfactant Structure |
| Molecular Formula | C₇H₁₄O₃ chemspider.com | Defines the overall size and composition of the molecule. |
| Hydrophobic Group | 3-methylbutyl | The branched alkyl chain influences packing, micelle shape, and HLB. |
| Hydrophilic Group | Carboxylic acid (-COOH) | Can be ionized to -COO⁻, providing a strong hydrophilic head for interfacial activity. |
| Potential Surfactant Type | Anionic (at pH > pKa) | The charge on the head group dictates its interaction with the aqueous phase and sensitivity to electrolytes. |
Fundamental studies on such molecules contribute to the broader understanding of structure-property relationships in surfactants, which is crucial for the rational design of new emulsifying agents for specialized industrial applications.
Environmental Transformation and Fate Studies Mechanistic and Analytical Focus
Biodegradation Pathways in Aquatic and Terrestrial Environments
While specific studies on the biodegradation of (3-Methylbutoxy)acetic acid are not extensively documented, the expected metabolic pathways can be inferred from research on structurally similar alkoxyacetic acids and other ether compounds. Microbial communities in soil and water are known to degrade such compounds, typically initiating the process through enzymatic cleavage of the ether linkage or oxidation of the alkyl chain. nih.gov
One probable pathway involves the O-dealkylation of the isoamyl group. This would be mediated by monooxygenase enzymes, leading to the formation of isoamyl alcohol and glyoxylic acid. Subsequently, isoamyl alcohol would likely be oxidized to isovaleric acid and then enter the beta-oxidation pathway. Glyoxylic acid can be assimilated into central metabolic pathways, such as the glyoxylate (B1226380) cycle.
Alternatively, biodegradation could commence with the oxidation of the terminal methyl group on the isoamyl moiety, forming a carboxylic acid. This would be followed by beta-oxidation of the resulting dicarboxylic acid. The branching of the isoamyl group might influence the rate of degradation, as branched-chain compounds can sometimes be more recalcitrant to microbial breakdown than their straight-chain counterparts. nih.govnih.gov The specific microbial consortia present and the prevailing environmental conditions (e.g., pH, temperature, oxygen availability) would significantly influence the dominant degradation pathway and its kinetics. dtu.dk
Table 1: Plausible Biodegradation Reactions for this compound
| Step | Reaction Type | Reactant | Key Intermediates | Final Products | Enzyme Class (Hypothesized) |
|---|---|---|---|---|---|
| 1a | O-Dealkylation | This compound | Isoamyl alcohol, Glyoxylic acid | CO2, H2O, Biomass | Monooxygenase |
| 1b | Terminal Oxidation | This compound | (3-Carboxybutoxy)acetic acid | CO2, H2O, Biomass | Alkane hydroxylase |
| 2a | Alcohol Oxidation | Isoamyl alcohol | Isovaleraldehyde, Isovaleric acid | Acetyl-CoA | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
| 2b | Beta-Oxidation | (3-Carboxybutoxy)acetic acid | Various acyl-CoA esters | Acetyl-CoA | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase |
Sorption and Leaching Behavior in Environmental Matrices
The mobility of this compound in the environment, particularly in soil and sediment, is largely controlled by its sorption and leaching characteristics. As a carboxylic acid, its sorption behavior is highly dependent on the soil pH and its acid dissociation constant (pKa). At pH values below its pKa, the compound will exist predominantly in its neutral, undissociated form, which can be sorbed to soil organic matter through hydrophobic interactions.
Conversely, at pH values above its pKa, this compound will be in its anionic, carboxylate form. In this state, it will be more water-soluble and less likely to sorb to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion. nih.govmdpi.com Therefore, in neutral to alkaline soils, this compound is expected to have a higher potential for leaching into groundwater. mdpi.comscielo.br
The organic carbon content of the soil is another critical factor. Soils with higher organic matter content will generally exhibit greater sorption of the undissociated form of the acid. semanticscholar.org The presence of metal oxides (e.g., iron and aluminum oxides) in the soil can also contribute to sorption through surface complexation reactions with the carboxylate group. semanticscholar.org
Table 2: Factors Influencing Sorption and Leaching of this compound
| Environmental Factor | Effect on Sorption | Effect on Leaching Potential | Governing Mechanism |
|---|---|---|---|
| Soil pH > pKa | Decrease | Increase | Electrostatic repulsion of anionic form |
| Soil pH < pKa | Increase | Decrease | Hydrophobic partitioning of neutral form |
| High Soil Organic Carbon | Increase | Decrease | Hydrophobic interactions |
| High Clay Content | Variable (pH-dependent) | Variable | Surface complexation, electrostatic interactions |
| Presence of Metal Oxides | Increase | Decrease | Ligand exchange with carboxylate group |
Identification of Transformation Products and By-products
The transformation of this compound in the environment will lead to the formation of various by-products. The nature of these products will depend on the specific degradation pathway (biotic or abiotic).
During biodegradation, as discussed in section 8.1, the primary transformation products are expected to be isoamyl alcohol and glyoxylic acid (via O-dealkylation) or (3-Carboxybutoxy)acetic acid (via terminal oxidation). Further degradation of these intermediates would result in smaller, more readily biodegradable compounds. nih.govnih.gov
Photodegradation is likely to produce a more complex mixture of transformation products. Reaction with hydroxyl radicals can lead to the formation of various hydroxylated and carbonylated derivatives. Cleavage of the ether bond could also generate isoamyl alcohol and glyoxylic acid, similar to biodegradation. Further oxidation could lead to the formation of smaller carboxylic acids and ultimately, mineralization to carbon dioxide. iastate.eduusgs.govresearchgate.net In some cases, disinfection byproducts such as haloacetic acids could potentially be formed in treated waters containing residual disinfectants and this compound as a precursor. nih.govresearchgate.netnih.govresearchgate.net
Table 3: Potential Transformation Products of this compound
| Transformation Process | Potential Products | Formation Mechanism |
|---|---|---|
| Biodegradation (O-Dealkylation) | Isoamyl alcohol, Glyoxylic acid | Enzymatic ether cleavage |
| Biodegradation (Terminal Oxidation) | (3-Carboxybutoxy)acetic acid | Enzymatic oxidation of alkyl chain |
| Photodegradation | Hydroxylated derivatives, Carbonyl compounds | Reaction with hydroxyl radicals |
| Photodegradation/Biodegradation | Isovaleric acid, Acetic acid | Further oxidation of primary products |
Advanced Environmental Analytical Methods for Detection and Quantification
The detection and quantification of this compound in environmental samples such as water and soil require sensitive and selective analytical methods due to its polarity and potentially low concentrations.
For water samples, a common approach involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix. cdc.gov Anion exchange or polymeric reversed-phase sorbents are typically used for this purpose. For soil and sediment samples, extraction with a suitable solvent, often under acidic or basic conditions to facilitate the release of the analyte, is necessary. env.go.jp
Following extraction and cleanup, the analysis is most commonly performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) can be used, but often requires derivatization of the carboxylic acid group to increase its volatility. cdc.gov This can be achieved by esterification, for example.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of this compound without the need for derivatization. nih.govresearchgate.netnih.gov Reversed-phase chromatography is often employed, and the use of a tandem mass spectrometer provides high selectivity and sensitivity for quantification, even in complex environmental matrices.
Table 4: Analytical Methods for this compound
| Technique | Sample Preparation | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|
| GC-MS | Solvent extraction, Derivatization (e.g., esterification) | Mass Spectrometry | High resolution and sensitivity | Requires derivatization, which can add complexity |
| LC-MS/MS | Solid-phase extraction (SPE) or direct injection | Tandem Mass Spectrometry | High selectivity and sensitivity, no derivatization needed | Potential for matrix effects |
| Capillary Electrophoresis | Direct injection or preconcentration | UV or Mass Spectrometry | High separation efficiency, small sample volume | Lower sensitivity compared to LC-MS/MS |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like (3-Methylbutoxy)acetic acid. sioc-journal.cn These computational tools can accelerate research by predicting reaction outcomes, identifying optimal synthesis pathways, and forecasting the properties of novel derivatives.
Reaction Outcome and Impurity Prediction : AI models, trained on vast datasets of chemical reactions, can predict the major products, by-products, and potential impurities in the synthesis of this compound and its derivatives. openreview.netarxiv.org This predictive power allows chemists to anticipate and mitigate challenges in synthetic routes, such as the formation of undesired side products. openreview.net For instance, an AI tool could analyze the reaction of isoamyl alcohol with a haloacetic acid and predict the yield of this compound while also enumerating plausible impurities that might arise from the starting materials or reaction conditions. openreview.net
Retrosynthetic Analysis : Machine learning algorithms can propose novel and efficient retrosynthetic pathways for this compound. sioc-journal.cn This can uncover non-intuitive routes that may be more sustainable or cost-effective than traditional methods.
Property Prediction : AI can be employed to predict the physicochemical and biological properties of yet-to-be-synthesized derivatives. researchgate.net By inputting virtual structures of advanced functional derivatives, researchers can screen for molecules with desired characteristics, such as specific olfactory profiles for the fragrance industry or enhanced biological activity for medicinal chemistry, thereby prioritizing synthetic efforts. google.com For example, AI has been used to analyze voltammetry data to determine the thermodynamic and kinetic properties of acetic acid dissociation, a technique that could be adapted for this compound. nih.gov
Development of Novel Sustainable Synthesis Methodologies (e.g., electrochemistry, photocatalysis)
A major trend in modern chemistry is the development of green and sustainable synthetic methods. For this compound, this involves exploring electrochemical and photochemical routes that offer milder reaction conditions and reduce waste compared to conventional methods.
Electrochemistry : Electrochemical synthesis represents a powerful and sustainable alternative for constructing the ether bond in this compound. beilstein-journals.org Techniques like the Hofer-Moest reaction, which involves the electrochemical oxidation of carboxylic acids to generate reactive carbocations, could be adapted for this purpose. nih.govscripps.edu This method can facilitate the formation of hindered ethers under non-acidic conditions, potentially improving yields and simplifying purification. nih.gov The anodic oxidation of alkoxy carboxylic acids is a known green approach for synthesizing ethers, and electrochemical decarboxylation can proceed without metal catalysts or external oxidants. gre.ac.ukrsc.org
Photocatalysis : Visible-light photocatalysis offers another green pathway for the synthesis of this compound and its precursors. rsc.org This technique can be used to form C–O bonds under aerobic conditions using catalysts like eosin (B541160) Y. Photocatalytic systems, which can be activated by visible or even red light, minimize the need for high temperatures and harsh reagents, aligning with the principles of sustainable chemistry. rsc.orgbeilstein-journals.org Research into customizing photocatalysts for specific reactions is ongoing, which could lead to highly selective and efficient syntheses. rsc.org Furthermore, photobiocatalysis, which merges photocatalysis with enzymatic processes, could enable highly specific transformations, such as the decarboxylation of carboxylic acids using light-activated enzymes. nih.gov
Design and Synthesis of Advanced Functional Derivatives with Tuned Properties
The dual functionality of this compound makes it an excellent scaffold for designing and synthesizing advanced derivatives with tailored properties for specific applications, particularly in the fragrance and materials science industries.
Ester Derivatives : A primary route for derivatization is the esterification of the carboxylic acid group. Various esters, such as the allyl, methyl, and ethyl esters, have been synthesized. google.comgoogleapis.com These modifications significantly alter the molecule's olfactory properties, leading to notes described as metallic, green, plastic, or spicy. googleapis.com Future work could involve creating a broader library of esters to explore a wider range of scents for use in perfumery. google.comscentree.co
| Derivative | Formula | Reported Use/Property |
| Allyl (3-methylbutoxy)acetate | C10H18O3 | Fragrance ingredient with green, fruity notes. scentree.coaksci.com |
| Methyl 2-(3-methoxy-3-methylbutoxy)acetate | C10H20O4 | Fragrance with metallic green, plastic odor. googleapis.com |
| Ethyl 2-(3-methoxy-3-methylbutoxy)acetate | C11H22O4 | Fragrance with vegetable green, spicy, plastic odor. googleapis.com |
| (E)-but-2-enyl 2-(3-methylbutoxy)acetate | C11H20O3 | Chemical intermediate. nih.gov |
Structurally Complex Derivatives : Beyond simple esters, the (3-methylbutoxy) moiety can be incorporated into more complex molecular architectures. For example, it has been attached to β-carboline and coumarin (B35378) scaffolds, which are investigated for their potential pharmacological activities. hefjournal.orgmdpi.comresearchgate.net Designing such molecules allows for the fine-tuning of properties like solubility and biological target affinity. mdpi.com
Exploration of Unconventional Catalytic Applications
The bifunctional nature of this compound opens the door to its use in unconventional catalytic systems.
Organocatalysis : The molecule itself, or a simple derivative, could potentially act as an organocatalyst. The carboxylic acid can participate in hydrogen bonding to activate substrates, while the ether group can influence the steric environment of the catalytic pocket, potentially leading to high stereoselectivity in certain reactions.
Ligand in Metal-Catalyzed Reactions : this compound can serve as a bidentate or monodentate ligand for transition metals. The coordination of both the carboxylate and the ether oxygen to a metal center could create a unique electronic and steric environment, influencing the outcome of catalytic processes like carbonylation or cross-coupling reactions. fnpetro.ir The specific length and branching of the isoamyl group could play a crucial role in controlling reactivity and selectivity.
Interdisciplinary Research with Emerging Fields in Chemical Science
The future of this compound research also lies in its integration with other scientific fields, leading to novel applications.
Materials Science : As a bifunctional monomer, this compound can be used to synthesize specialty polymers. The ether linkage in the side chain could impart flexibility and specific solvent affinities, while the carboxylic acid group provides a point for polymerization or cross-linking. This could lead to the development of new biodegradable polyesters or functional coatings.
Medicinal Chemistry : The (3-methylbutoxy) group can be incorporated into larger molecules as a "hindered ether" motif. Such motifs are valued in drug design because their steric bulk can prevent metabolic degradation by enzymes in the body, potentially increasing the in vivo half-life of a therapeutic agent. nih.gov The compound could serve as a linker or building block in the synthesis of new drug candidates.
Agrochemicals : The versatile chemical handles on this compound make it a potential precursor for new agrochemicals. Its derivatives could be explored for herbicidal or pesticidal activity, where the lipophilic side chain could enhance penetration through plant or insect cuticles.
Q & A
Q. What are the recommended storage conditions for (3-Methylbutoxy)acetic acid to ensure chemical stability?
this compound should be stored in a cool, dry environment away from heat and moisture to prevent degradation. It is incompatible with strong acids/alkalis and oxidizing/reducing agents, which may induce hazardous reactions. Stability under recommended conditions is confirmed, but prolonged storage should be monitored for signs of decomposition, such as discoloration or precipitation .
Q. How can researchers synthesize this compound for use as an internal standard in analytical chemistry?
The compound is synthesized via esterification or alkylation reactions. A validated method involves coupling 3-methylbutanol with bromoacetic acid under controlled alkaline conditions, followed by purification via distillation or chromatography. Its utility as an internal standard in gas chromatography-mass spectrometry (GC-MS) requires rigorous characterization (e.g., NMR, FTIR) to confirm purity and structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Personal protective equipment (PPE), including chemical-resistant gloves (tested to EN 374 standards) and eye protection, is mandatory. Engineering controls like fume hoods and proper ventilation mitigate inhalation risks. Contaminated firefighting water must be isolated to prevent environmental release. Emergency procedures should align with CLP/GHS hazard classifications .
Advanced Research Questions
Q. What methodological considerations are critical when employing this compound as an instrument performance surrogate in GC-MS analysis?
- Column Selection : Use polar capillary columns (e.g., DB-WAX) to enhance separation efficiency.
- Ionization Parameters : Optimize electron impact (EI) ionization at 70 eV for consistent fragmentation patterns.
- Quantification : Calibrate using deuterated analogs (e.g., 2-[(²H₉)butoxy]acetic acid) to account for matrix effects.
- Validation : Perform spike-recovery tests in biological matrices (e.g., urine, serum) to validate method accuracy (RSD < 10%) .
Q. How should researchers address discrepancies in stability data for this compound under varying experimental conditions?
Contradictory stability reports may arise from differences in solvent systems or temperature exposure. For example:
- Aqueous Solutions : Monitor pH-dependent hydrolysis using HPLC-UV at 220 nm.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>100°C).
- Long-Term Studies : Use accelerated stability testing (40°C/75% RH) with periodic sampling to model degradation kinetics .
Q. What strategies optimize the detection limits of this compound in complex biological samples?
- Derivatization : Enhance volatility via silylation (e.g., BSTFA) or esterification.
- Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference.
- Sensitivity : Employ tandem MS (MS/MS) in selected reaction monitoring (SRM) mode for sub-ppb detection limits.
- Internal Standards : Isotope-labeled analogs (e.g., ¹³C-labeled) improve quantification accuracy in metabolomic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
